N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide
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Overview
Description
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, a guanidine moiety, and a beta-naphthylamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide typically involves multiple steps, starting with the protection of the amino group of phenylalanine using a benzyloxycarbonyl (Cbz) group. The guanidine group is then introduced through a reaction with a suitable guanidinating agent. Finally, the beta-naphthylamide group is attached via an amide bond formation reaction. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N(alpha)-Benzyloxycarbonyl-4-guanidinophenylalanine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the guanidine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to
Properties
CAS No. |
99795-08-1 |
---|---|
Molecular Formula |
C28H28ClN5O3 |
Molecular Weight |
518.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-[4-(diaminomethylideneamino)phenyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C28H27N5O3.ClH/c29-27(30)32-23-13-10-19(11-14-23)16-25(33-28(35)36-18-20-6-2-1-3-7-20)26(34)31-24-15-12-21-8-4-5-9-22(21)17-24;/h1-15,17,25H,16,18H2,(H,31,34)(H,33,35)(H4,29,30,32);1H/t25-;/m0./s1 |
InChI Key |
QWKGSRFVZGCEKV-UQIIZPHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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